molecular formula C13H11FN2 B14388612 (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene CAS No. 89846-36-6

(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene

Cat. No.: B14388612
CAS No.: 89846-36-6
M. Wt: 214.24 g/mol
InChI Key: ZIBNJUJGEAYILM-UHFFFAOYSA-N
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Description

(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure consists of a fluorophenyl group and a methylphenyl group connected by a diazene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general procedure is as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as 3-methylphenyl, under basic conditions to form the azo compound.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

(E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

  • (E)-1-(4-Chlorophenyl)-2-(3-methylphenyl)diazene
  • (E)-1-(4-Bromophenyl)-2-(3-methylphenyl)diazene
  • (E)-1-(4-Methylphenyl)-2-(3-methylphenyl)diazene

Comparison:

  • Uniqueness: The presence of the fluorine atom in (E)-1-(4-Fluorophenyl)-2-(3-methylphenyl)diazene imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs. This can influence its reactivity and interaction with biological targets.
  • Reactivity: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, potentially increasing its efficacy in biological applications.

Properties

CAS No.

89846-36-6

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

(4-fluorophenyl)-(3-methylphenyl)diazene

InChI

InChI=1S/C13H11FN2/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,1H3

InChI Key

ZIBNJUJGEAYILM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)F

Origin of Product

United States

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